molecular formula C15H10ClF2N3O B2788822 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 862657-67-8

7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2788822
CAS No.: 862657-67-8
M. Wt: 321.71
InChI Key: PIYJWEQJZHCKHW-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is often carried out in acetic acid to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique reactivity and stability to the resulting compounds.

Biology: In biological research, 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 7-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

This detailed overview provides a comprehensive understanding of 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3O/c1-8-2-4-9(5-3-8)11-6-12(14(17)18)21-15(20-11)10(7-19-21)13(16)22/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYJWEQJZHCKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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